5-acetyl-1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione
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Overview
Description
5-acetyl-1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound belonging to the pyrimidinedione class This compound is characterized by its unique structure, which includes an acetyl group, a chlorophenyl group, and a fluorobenzyl group attached to a pyrimidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinedione Core: The pyrimidinedione core is synthesized through a condensation reaction between urea and an appropriate diketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Addition of the Fluorobenzyl Group: The fluorobenzyl group is added through a Friedel-Crafts alkylation reaction using a fluorobenzyl halide and a Lewis acid catalyst.
Acetylation: The final step involves acetylation of the pyrimidinedione core using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-acetyl-1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorophenyl and fluorobenzyl groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, electrophiles, appropriate solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
5-acetyl-1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-acetyl-1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-acetyl-1-(4-chlorophenyl)-3-(4-methylbenzyl)-2,4(1H,3H)-pyrimidinedione
- 5-acetyl-1-(4-bromophenyl)-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione
- 5-acetyl-1-(4-chlorophenyl)-3-(4-chlorobenzyl)-2,4(1H,3H)-pyrimidinedione
Uniqueness
5-acetyl-1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both chlorophenyl and fluorobenzyl groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-acetyl-1-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O3/c1-12(24)17-11-22(16-8-4-14(20)5-9-16)19(26)23(18(17)25)10-13-2-6-15(21)7-3-13/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYKKSQIXYAFEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)N(C1=O)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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